molecular formula C26H26N2O5 B5154717 7-methyl-5-phenyl-4-[(3,4,5-trimethoxyphenyl)carbonyl]-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one

7-methyl-5-phenyl-4-[(3,4,5-trimethoxyphenyl)carbonyl]-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one

Cat. No.: B5154717
M. Wt: 446.5 g/mol
InChI Key: IMPHUJKWTHQSKD-UHFFFAOYSA-N
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Description

7-methyl-5-phenyl-4-[(3,4,5-trimethoxyphenyl)carbonyl]-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one is a complex organic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound is characterized by the presence of a 3,4,5-trimethoxyphenyl group, which is known for its versatile pharmacophore properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-5-phenyl-4-[(3,4,5-trimethoxyphenyl)carbonyl]-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one typically involves a multi-step reaction processThe reaction conditions often require the use of catalysts and specific solvents to ensure the desired product yield .

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to optimize the reaction efficiency and yield. The use of automated systems and advanced analytical techniques ensures the consistent quality and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

7-methyl-5-phenyl-4-[(3,4,5-trimethoxyphenyl)carbonyl]-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine. The reaction conditions often involve specific temperatures, pressures, and solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines .

Scientific Research Applications

7-methyl-5-phenyl-4-[(3,4,5-trimethoxyphenyl)carbonyl]-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Investigated for its potential effects on various biological pathways and its interactions with cellular components.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological and psychiatric disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 7-methyl-5-phenyl-4-[(3,4,5-trimethoxyphenyl)carbonyl]-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one involves its interaction with specific molecular targets and pathways. The compound is known to bind to the benzodiazepine receptor site on the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to its psychoactive properties. Additionally, the 3,4,5-trimethoxyphenyl group contributes to its unique pharmacological profile by interacting with various enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the 3,4,5-trimethoxyphenyl group in 7-methyl-5-phenyl-4-[(3,4,5-trimethoxyphenyl)carbonyl]-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one imparts unique pharmacological properties, making it distinct from other benzodiazepines. This group enhances its binding affinity and specificity for certain molecular targets, contributing to its diverse bioactivity .

Biological Activity

The compound 7-methyl-5-phenyl-4-[(3,4,5-trimethoxyphenyl)carbonyl]-1,3,4,5-tetrahydro-2H-1,4-benzodiazepin-2-one is a member of the benzodiazepine family known for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that may include the condensation of appropriate benzodiazepine precursors with substituted phenyl groups. Specific methodologies can vary but generally follow established protocols for synthesizing benzodiazepines and their derivatives.

Anticancer Activity

Recent studies have highlighted the compound's anticancer potential , particularly in colorectal cancer. The biological activity was assessed using various cancer cell lines including DLD-1 and HT-29. Key findings include:

  • Induction of Apoptosis : The compound was shown to induce apoptosis through both intrinsic and extrinsic pathways. The activation of caspase-8 was significantly increased in treated cells, indicating a robust apoptotic response .
  • Mitochondrial Membrane Potential : A decrease in mitochondrial membrane potential was observed, which correlates with the initiation of apoptosis. This effect was measured using flow cytometry .
  • Autophagy Modulation : The levels of autophagy markers such as LC3A and beclin-1 decreased after treatment, suggesting that the compound may also influence autophagic processes in cancer cells .

Antimicrobial Activity

In addition to its anticancer properties, the compound has been evaluated for its antimicrobial activity . Preliminary results indicate varying degrees of effectiveness against both bacterial and fungal strains. The minimum inhibitory concentrations (MICs) were determined to compare its efficacy with standard antimicrobial agents like ciprofloxacin and ketoconazole .

Case Studies

Several case studies have demonstrated the compound's effectiveness in preclinical models:

  • Colorectal Cancer Model : In vivo studies using DLD-1 xenografts showed significant tumor regression following treatment with the compound compared to controls. Histological analyses revealed increased apoptosis within tumor tissues .
  • Microbial Infections : A study evaluated the compound's activity against resistant strains of bacteria and fungi, showing promising results that warrant further investigation into its potential as an alternative antimicrobial agent .

Research Findings Summary

Study FocusKey Findings
Anticancer ActivityInduces apoptosis via caspase activation; decreases mitochondrial potential; affects autophagy markers .
Antimicrobial ActivityEffective against various bacterial and fungal strains; MIC values comparable to established drugs .

Properties

IUPAC Name

7-methyl-5-phenyl-4-(3,4,5-trimethoxybenzoyl)-3,5-dihydro-1H-1,4-benzodiazepin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2O5/c1-16-10-11-20-19(12-16)24(17-8-6-5-7-9-17)28(15-23(29)27-20)26(30)18-13-21(31-2)25(33-4)22(14-18)32-3/h5-14,24H,15H2,1-4H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMPHUJKWTHQSKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)NC(=O)CN(C2C3=CC=CC=C3)C(=O)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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